(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid, also known as Boc-Cl-AAP, is a synthetic amino acid derivative that has been widely used in scientific research. It is a modified form of glutamic acid, which is a non-essential amino acid that plays a crucial role in protein synthesis and metabolism.
Mechanism of Action
(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid does not have any specific mechanism of action, as it is not a drug or a therapeutic agent. However, it can be used as a tool to study the biological activity of peptides and proteins, as well as their interactions with other molecules.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects on its own. However, it can be incorporated into peptides and proteins that may have various biochemical and physiological effects, depending on their structure and function.
Advantages and Limitations for Lab Experiments
(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid has several advantages for lab experiments, including its high purity, solubility, and stability. It can be easily incorporated into peptides and proteins using the SPPS method, which is a highly efficient and cost-effective technique. However, this compound has some limitations, including its high cost and limited availability.
Future Directions
There are several future directions for the use of (2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid in scientific research. One potential direction is the synthesis of novel peptides and proteins with enhanced biological activity and specificity. Another direction is the development of new methods for the synthesis of complex peptides and proteins using this compound as a building block. Additionally, this compound can be used to study the structure and function of proteins and peptides, as well as their interactions with other molecules.
Synthesis Methods
(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid can be synthesized through a multi-step process that involves the reaction of glutamic acid with chloroacetyl chloride, followed by the protection of the amino group with a Boc (tert-butyloxycarbonyl) group. The final product is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid has been extensively used in scientific research as a building block for the synthesis of peptides and proteins. It is commonly used as an amino acid residue in the solid-phase peptide synthesis (SPPS) method, which is a powerful tool for the synthesis of complex peptides and proteins.
properties
CAS RN |
135630-95-4 |
---|---|
Molecular Formula |
C20H34N4O3 |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H9ClN2O3/c6-1-4(9)8-2-3(7)5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)/t3-/m0/s1 |
InChI Key |
FOJRYNHRKWPSMC-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)NC(=O)CCl |
SMILES |
C(C(C(=O)O)N)NC(=O)CCl |
Canonical SMILES |
C(C(C(=O)O)N)NC(=O)CCl |
synonyms |
CADPA N(3)-(chloroacetyl)-2,3-diaminopropanoic acid N(3)-chloroacetyl-2,3-diaminopropanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.